4-Morpholino-[1,1'-biphenyl]-3-amine
Description
Properties
IUPAC Name |
2-morpholin-4-yl-5-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-15-12-14(13-4-2-1-3-5-13)6-7-16(15)18-8-10-19-11-9-18/h1-7,12H,8-11,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKONVDHHYMGFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination
This method couples aryl halides with morpholine using palladium catalysts and phosphine ligands. For instance, 4-bromo-3-nitrobiphenyl can undergo amination with morpholine under conditions adapted from analogous reactions:
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Catalyst : Pd(OAc)₂ or Pd₂(dba)₃
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Ligand : DPEPhos or s-PHOS
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Base : Cs₂CO₃ or NaO-t-Bu
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Solvent : Dioxane or toluene
A representative protocol involves reacting 4-bromo-3-nitrobiphenyl with morpholine (1.1 equiv), Pd₂(dba)₃ (3 mol%), s-PHOS (6 mol%), and Cs₂CO₃ in toluene at 105°C for 6 hours, followed by nitro reduction.
Nucleophilic Aromatic Substitution
Electron-deficient aryl halides can undergo substitution with morpholine. For example, 4-fluoro-3-nitrobiphenyl reacts with morpholine in DMF at 120°C, though this method is less common due to the need for activating groups.
Integrated Synthesis of 4-Morpholino-[1,1'-biphenyl]-3-amine
A practical route combines Buchwald-Hartwig amination and nitro reduction:
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Synthesis of 4-morpholino-3-nitrobiphenyl :
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Nitro Reduction :
Critical Considerations :
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Protection of Amine : If the morpholino group is introduced after amine formation, protection (e.g., acetylation) may be necessary to prevent side reactions.
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Ligand Selection : Bulky ligands like s-PHOS improve yields in sterically hindered couplings.
Alternative Routes and Optimization
Suzuki-Miyaura Coupling
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
4-Morpholino-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-Morpholino-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Biphenyl Core
The biphenyl core can be modified with diverse heterocyclic or functional groups, influencing electronic properties, solubility, and reactivity.
Table 1: Comparison of Biphenyl Derivatives with Different Substituents
Key Findings :
- Electron-Donating vs. Withdrawing Groups: Morpholino and methoxy groups (e.g., 3′-methoxy derivatives ) enhance electron density on the biphenyl core, improving solubility and stability. In contrast, nitro or oxadiazole groups reduce electron density, lowering basicity and increasing reactivity toward electrophiles .
- Thermal Stability: Oxadiazole and thiazole derivatives exhibit higher melting points (up to 205°C) due to rigid heterocyclic systems, whereas morpholino derivatives show broader melting ranges (165–205°C) due to conformational flexibility .
Variations in the Amine Group
The amine group at the 3-position can be substituted with alkyl, aryl, or functionalized groups, affecting steric hindrance and pharmacological activity.
Table 2: Amine-Substituted Biphenyl Derivatives
Key Findings :
- Steric Effects : Bulky groups (e.g., 2,6-diisopropylphenyl) limit molecular flexibility and improve binding specificity, whereas smaller groups (e.g., allyl) enhance reactivity .
- Morpholino vs. Aliphatic Amines: Morpholino-substituted biphenyls exhibit higher polarity and water solubility compared to aliphatic morpholino derivatives (e.g., 4-morpholino-1-(4-bromophenyl)butan-1-amine) .
Pharmacological and Industrial Relevance
- Morpholino Derivatives: Widely used in drug discovery due to their balanced solubility and metabolic stability.
- Nitro and Fluoro Derivatives : While nitro groups (e.g., 4-nitro-[1,1'-biphenyl]-3-amine) raise toxicity concerns, fluorinated analogs (e.g., 3',4'-difluoro derivatives ) are prioritized for their improved safety and bioactivity.
Q & A
Q. What are the established synthetic routes for 4-Morpholino-[1,1'-biphenyl]-3-amine, and how do reaction conditions influence yield?
The compound is synthesized via three-component benzannulation reactions, where a 1,3-diketone reacts with a morpholine-containing amine in ethanol under reflux. Key parameters include temperature control (e.g., 80–90°C) and solvent polarity, which affect cyclization efficiency. Yields typically range from 58% to 92% depending on substituent steric effects and electron-donating/withdrawing groups . Characterization involves melting point analysis, H/C NMR, and IR spectroscopy to confirm the morpholino-biphenyl scaffold and amine functionality .
Q. What spectroscopic techniques are critical for characterizing this compound?
- H NMR : Distinct signals for the morpholine ring (δ 3.6–3.8 ppm, multiplet) and biphenyl protons (δ 6.8–7.6 ppm, aromatic splitting patterns).
- IR : Stretching vibrations at ~3300 cm (N-H amine) and ~1100 cm (C-O-C morpholine).
- Melting Point : Used to assess purity (e.g., 165–167°C for related morpholino-biphenyl analogs) .
Q. What safety protocols are essential when handling this compound?
Follow hazard codes H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources (P210). In case of exposure, rinse skin with water (P302+P352) and seek medical attention for inhalation (P304+P340) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives with bulky substituents?
Steric hindrance from substituents (e.g., phenyloxazolyl groups) reduces yields (e.g., 58% vs. 92% for less hindered analogs). Strategies include:
Q. How do contradictory NMR data arise in structural elucidation, and how should they be resolved?
Discrepancies may stem from dynamic effects (e.g., hindered rotation of biphenyl rings) or paramagnetic impurities. For example, biphenyl protons in H NMR may show unexpected splitting due to atropisomerism. Solutions include:
Q. What computational methods validate the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, charge distribution, and steric parameters. For example, the morpholino group’s electron-donating effect lowers the LUMO energy, enhancing reactivity in cross-coupling reactions .
Q. How can researchers address low reproducibility in pharmacological assays involving this compound?
Variability often arises from impurities (e.g., unreacted amines) or solvent residues. Mitigation strategies:
Q. What are the mechanistic implications of the morpholino group in target binding?
The morpholino moiety enhances solubility and participates in hydrogen bonding with biological targets (e.g., enzyme active sites). For instance, in antimalarial studies, it stabilizes interactions with heme detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
